molecular formula C12H14ClN3 B7866304 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile

5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile

Cat. No.: B7866304
M. Wt: 235.71 g/mol
InChI Key: NOGKQFWEQQUUKO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile is an organic compound with the molecular formula C11H12ClN3 It is characterized by the presence of a chloro group, a piperazine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile typically involves the following steps:

    Nitration: The starting material, 5-chlorobenzonitrile, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Substitution: The amine group is reacted with 4-methylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation is often used to ensure efficient conversion.

    Automated Reactors: Use of automated reactors to control reaction conditions precisely, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with altered nitrogen functionalities.

Scientific Research Applications

5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine
  • 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzamide

Uniqueness

5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGKQFWEQQUUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-fluoro-benzonitrile (500 mg, 3.21 mmol), K2CO3 (1.32 g, 9.64 mmol) and 1-methyl-piperazine (482 mg, 4.81 mmol) in DMSO (6.4 ml) was stirred at 100° C. for 6 h and then partitioned between water and Et2O. The organic phase was dried over Na2SO4 and evaporated in vacuo. The crude mixture was purified by column chromatography (eluent: DCM/MeOH/NH4OH 98:2:0.1) to give 660 mg of 5-chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One

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